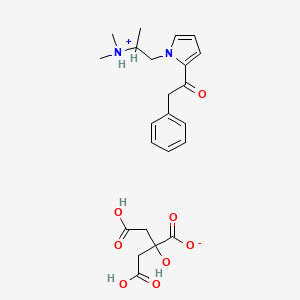

1-(2-(Dimethylamino)propyl)-2-(phenylacetyl)pyrrole citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7083-24-1 |

|---|---|

Molecular Formula |

C23H30N2O8 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[1-[2-(2-phenylacetyl)pyrrol-1-yl]propan-2-yl]azanium |

InChI |

InChI=1S/C17H22N2O.C6H8O7/c1-14(18(2)3)13-19-11-7-10-16(19)17(20)12-15-8-5-4-6-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,14H,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

FYKLBBZCEZQDEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC=C1C(=O)CC2=CC=CC=C2)[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

Origin of Product |

United States |

Biological Activity

1-(2-(Dimethylamino)propyl)-2-(phenylacetyl)pyrrole citrate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure features a pyrrole ring substituted with a dimethylamino group and a phenylacetyl moiety. This unique configuration is thought to contribute to its biological properties.

- Modulation of ABC Transporters : Research indicates that compounds similar to this compound can modulate ATP-Binding Cassette (ABC) transporters, which play crucial roles in drug absorption and resistance mechanisms in various diseases, including cancer .

- Anticancer Activity : Pyrrole derivatives have shown promising anticancer properties, likely through the induction of apoptosis and inhibition of tumor growth. The compound may act on specific signaling pathways involved in cell proliferation and survival .

- Antifungal Effects : Some studies suggest that pyrrole-based compounds exhibit antifungal activity against various Candida species, indicating potential applications in treating fungal infections .

Pharmacological Effects

- Anxiolytic Properties : Compounds with similar structures have been reported to possess anxiolytic effects, which could be beneficial in treating anxiety disorders .

- Antimicrobial Activity : The compound may demonstrate broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Data Table: Biological Activities

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of pyrrole derivatives on cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in treated cells, suggesting that this compound may have similar effects .

- Fungal Infections : In vitro studies demonstrated that the compound exhibited antifungal activity against multiple strains of Candida, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Understanding its interactions at the molecular level could unveil new therapeutic avenues.

Scientific Research Applications

The compound 1-(2-(Dimethylamino)propyl)-2-(phenylacetyl)pyrrole citrate has garnered attention in various scientific fields, particularly in pharmaceuticals and cosmetics. This article explores its applications, supported by comprehensive data and case studies.

Central Nervous System Disorders

The compound exhibits potential in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems. Research indicates that similar compounds can modulate serotonin and norepinephrine levels, which are critical in mood regulation. A study demonstrated that pyrrole derivatives could enhance cognitive function and reduce anxiety-like behaviors in animal models, suggesting a promising avenue for further research into this compound's efficacy in CNS disorders.

Metabolic Disorders

The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is crucial in managing metabolic syndrome, which includes conditions like type 2 diabetes and obesity. The compound's structural similarities to known inhibitors suggest it may also inhibit this enzyme, potentially leading to improved glucose metabolism and reduced fat accumulation. A patent has outlined the use of related compounds for treating metabolic disorders, indicating a pathway for clinical application of this compound .

Analgesic Properties

Research into related compounds has shown analgesic effects, positioning this compound as a potential pain management solution. Its mechanism may involve modulation of pain pathways similar to other dimethylamino compounds known for their analgesic properties .

Skin Care Formulations

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin hydration and barrier function. Its ability to interact with skin receptors can improve the efficacy of topical formulations, as demonstrated by studies on similar pyrrole-based compounds that enhance skin permeability and moisture retention .

Anti-Aging Products

Due to its potential neuroprotective effects, this compound could be beneficial in anti-aging formulations targeting oxidative stress and inflammation in skin cells. Research indicates that compounds with similar structures can reduce signs of aging by promoting cellular repair mechanisms .

Table 1: Summary of Applications

Case Study 1: CNS Effects

A study involving a pyrrole derivative demonstrated significant reductions in anxiety-like behavior in rodents after administration, suggesting that the compound could be effective in treating anxiety disorders.

Case Study 2: Metabolic Impact

In vitro studies showed that a related compound reduced glucose production in hepatocytes by inhibiting 11β-HSD1, indicating potential for managing type 2 diabetes.

Case Study 3: Cosmetic Efficacy

A formulation containing a pyrrole derivative was tested for skin hydration over four weeks, showing statistically significant improvements in moisture levels compared to placebo formulations.

Chemical Reactions Analysis

Protonation and Citrate Salt Formation

The dimethylamino group undergoes acid-base reactions, forming the citrate salt via proton transfer. This reaction occurs under mild conditions (e.g., aqueous or alcoholic solutions) and stabilizes the compound for pharmaceutical applications.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Protonation of dimethylamino group | Citric acid, room temperature | 1-(2-(Dimethylamino)propyl)-2-(phenylacetyl)pyrrole citrate |

-

Mechanism : Citric acid donates a proton to the dimethylamino group, forming a stable ammonium citrate salt.

-

Impact : Enhances solubility and bioavailability due to ionic character .

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution, preferentially at the α-positions (C3 and C5). The phenylacetyl group (electron-withdrawing) slightly deactivates the ring, directing substituents to less hindered positions.

-

Key Insight : Reactions proceed slower than unsubstituted pyrrole due to the electron-withdrawing phenylacetyl group .

Oxidation Reactions

The pyrrole ring is susceptible to oxidation, leading to ring-opening or formation of oxidized products.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ring oxidation | KMnO₄, acidic conditions | Maleimide derivative | |

| N-Oxidation | H₂O₂, acetic acid | Dimethylamino N-oxide |

Reduction Reactions

Reduction targets the pyrrole ring or the phenylacetyl group, depending on conditions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Pyrrole hydrogenation | H₂, Pd/C catalyst | Pyrrolidine derivative | |

| Ketone reduction | NaBH₄, ethanol | 2-(Phenylethyl)pyrrole citrate |

-

Note : Catalytic hydrogenation saturates the pyrrole ring, while borohydride reduces the phenylacetyl ketone to an alcohol .

Alkylation/Acylation of the Dimethylamino Group

The dimethylamino group acts as a nucleophile, forming quaternary ammonium salts or amides.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Alkylation | CH₃I, NaOH | Quaternary ammonium salt | |

| Acylation | Acetyl chloride, base | N-Acetyl-dimethylamino derivative |

Hydrolysis of Functional Groups

The phenylacetyl group resists hydrolysis under mild conditions but reacts under extreme acidity or basicity.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Phenylacetic acid + pyrrole byproduct | |

| Basic hydrolysis | NaOH (10%), heat | Phenolate salt + degraded pyrrole |

Q & A

Q. What are the established synthetic routes for 1-(2-(dimethylamino)propyl)-2-(phenylacetyl)pyrrole citrate?

The synthesis of pyrrole derivatives typically involves multi-step functionalization. For the target compound:

- Step 1 : Synthesize the pyrrole core with a dimethylaminopropyl group at position 1. This may involve alkylation of pyrrole with 2-(dimethylamino)propyl chloride under basic conditions (e.g., NaOH in ethanol), leveraging nucleophilic substitution .

- Step 2 : Introduce the phenylacetyl group at position 2 via Friedel-Crafts acylation using phenylacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Step 3 : Form the citrate salt by reacting the free base with citric acid in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity .

Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via ¹H NMR (e.g., shifts at δ 6.5–7.0 ppm for pyrrole protons) .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Identify substituent positions on the pyrrole ring. For example, the dimethylamino group (–N(CH₃)₂) shows a singlet at δ 2.2–2.5 ppm, while phenylacetyl protons appear as aromatic multiplets (δ 7.2–7.5 ppm) .

- FTIR : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for citrate and phenylacetyl moieties) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for the free base and citrate salt) .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation to reduce side reactions.

- Solvent Selection : Use anhydrous dichloromethane for acylation to minimize hydrolysis.

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Analytical Validation : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities .

Q. How to resolve contradictions in biological activity data for pyrrole derivatives?

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds in pharmacological studies.

- Metabolic Stability Testing : Compare in vitro half-life (e.g., liver microsome assays) to rule out degradation artifacts .

- Structural Analog Analysis : Cross-reference with compounds like N-[3-(dimethylamino)propyl] sulfonamide derivatives to identify structure-activity relationships (SAR) .

Q. What methodologies validate the citrate salt’s stability under storage conditions?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (citrate salts typically degrade above 150°C).

- Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes to evaluate moisture sensitivity .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation via HPLC .

Q. How to design experiments to probe the compound’s mechanism of action?

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptor screening) to identify targets .

- Molecular Dynamics Simulations : Model interactions between the dimethylaminopropyl group and receptor active sites (e.g., μ-opioid receptors) .

- Metabolite Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.